molecular formula C20H12Br2N2O4 B13963972 9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy- CAS No. 51889-17-9

9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-

Cat. No.: B13963972
CAS No.: 51889-17-9
M. Wt: 504.1 g/mol
InChI Key: ROMDDSWHQOFEBB-UHFFFAOYSA-N
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Description

1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes amino, dibromophenyl, and dihydroxyanthraquinone groups. Its molecular formula is C20H12Br2N2O4, and it has a molecular weight of 504.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dibromoaniline with 1,4-dihydroxyanthraquinone in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .

Scientific Research Applications

1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of 1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its effects are often mediated through the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-AMINO-5-[(2,4-DIBROMOPHENYL)AMINO]-4,8-DIHYDROXYANTHRAQUINONE is unique due to its combination of amino, dibromophenyl, and dihydroxyanthraquinone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

51889-17-9

Molecular Formula

C20H12Br2N2O4

Molecular Weight

504.1 g/mol

IUPAC Name

1-amino-5-(2,4-dibromoanilino)-4,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H12Br2N2O4/c21-8-1-3-11(9(22)7-8)24-12-4-6-14(26)18-16(12)20(28)17-13(25)5-2-10(23)15(17)19(18)27/h1-7,24-26H,23H2

InChI Key

ROMDDSWHQOFEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N

Origin of Product

United States

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